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Abstract

Zirconium pentatelluride (ZrTes) has emerged as a significant material in condensed matter
physics due to its complex topological properties, existing near the boundary of being a
topological insulator and a Dirac semimetal.[1][2] Quantum oscillations, such as the Shubnikov-
de Haas (SdH) and de Haas-van Alphen (dHvVA) effects, are indispensable tools for probing the
electronic structure of such materials. These phenomena, arising from the quantization of
electron orbits in a magnetic field, provide direct experimental access to the Fermi surface
topology, the effective mass of charge carriers, and the non-trivial Berry phase associated with
topological bands.[3][4] This guide offers a comprehensive overview of the core principles,
experimental methodologies, data analysis techniques, and key findings from quantum
oscillation studies on ZrTes, intended to serve as a technical resource for researchers in the
field.

Introduction to Zirconium Telluride (ZrTes)

ZrTes is a layered van der Waals material with an orthorhombic crystal structure.[5] Its
electronic properties are highly sensitive to lattice parameters, temperature, and strain, leading
to a rich phase diagram that includes a weak topological insulator (WTI), a strong topological
insulator (STI), and a 3D Dirac semimetal.[1][6] This sensitivity makes experimental
characterization crucial. Quantum oscillations provide one of the most powerful methods for
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this characterization, allowing for the precise determination of the electronic parameters that
define its topological nature.[7]

Theoretical Background of Quantum Oscillations

In the presence of a strong magnetic field (B), the energy levels of electrons in a metal
quantize into discrete, equally spaced levels known as Landau levels. As the magnetic field is
varied, these Landau levels cross the Fermi energy, causing periodic oscillations in the
material's thermodynamic and transport properties.

» Shubnikov-de Haas (SdH) Effect: Refers to the oscillations observed in magnetoresistance
(P_xx).[8]

o de Haas-van Alphen (dHVA) Effect: Refers to the oscillations in magnetic susceptibility
(magnetization).[9][10]

The behavior of these oscillations is well-described by the Lifshitz-Kosevich (LK) formula, which
relates the oscillation amplitude to temperature, effective cyclotron mass (m*), and scattering
rates (captured by the Dingle temperature).

The frequency of these oscillations (F) in terms of the inverse magnetic field (1/B) is directly
proportional to the extremal cross-sectional area of the Fermi surface (A_F) perpendicular to
the field, as given by the Onsager relation: F = (h / 2me) * A_F[11]

For materials with non-trivial band topology, such as Dirac semimetals, the wave function of an
electron can acquire an additional geometric phase, known as the Berry phase (®_B), as it
completes a cyclotron orbit. This manifests as a phase shift in the quantum oscillations, which
can be experimentally determined.[4][12]

Experimental Protocols

Precise measurements of quantum oscillations in ZrTes demand meticulous experimental
procedures, from sample preparation to data acquisition.

Sample Preparation

» Single Crystal Growth: High-quality single crystals of ZrTes are typically grown using a
chemical vapor transport (CVT) method. This involves reacting stoichiometric amounts of
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Zirconium (Zr) and Tellurium (Te) powders in an evacuated quartz ampule with a transport
agent like iodine.[13]

Device Fabrication: For transport measurements, thin single crystals are often exfoliated.
Standard microfabrication techniques, such as e-beam lithography, are then used to define
Hall bar geometries on the crystal platelets to enable four-probe resistance and Hall effect
measurements.[3][11]

Measurement Setup

Environment: Measurements are conducted at cryogenic temperatures (typically from sub-
Kelvin to a few tens of Kelvin) to minimize thermal smearing of the Landau levels.[14][15]
This is achieved using systems like a Physical Property Measurement System (PPMS) or a
helium cryostat.[8][11]

Magnetic Field: A strong, stable magnetic field, often from a superconducting magnet, is
applied.

Measurement Technique: A low-frequency AC lock-in technique is commonly employed for
high-sensitivity resistance measurements.[8][11]

Angle Dependence: To map the 3D Fermi surface, the sample is mounted on a rotating stage
to vary the angle (8) between the crystal axes and the applied magnetic field.[6][8]

Mandatory Visualization: Experimental Workflow

The general workflow for acquiring quantum oscillation data is outlined below.
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Caption: General experimental workflow for quantum transport measurements.
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Data Analysis and Interpretation

Extracting physical parameters from raw quantum oscillation data involves a systematic

analysis process.

Background Subtraction: A smooth, non-oscillatory background is subtracted from the raw
magnetoresistance data (R vs. B) to isolate the oscillatory component (AR).

Frequency Analysis (FFT): The data is plotted against the inverse magnetic field (1/B). A Fast
Fourier Transform (FFT) of this plot reveals the characteristic oscillation frequencies (F),
which correspond to different extremal Fermi surface pockets.[11][14]

Effective Mass (m) Determination:* The temperature dependence of the FFT amplitude for a
specific frequency is measured. This dependence is then fitted to the thermal damping term
of the Lifshitz-Kosevich formula to extract the effective cyclotron mass (m*).[5][16]

Berry Phase (®_B) Determination: A Landau-level fan diagram is constructed by plotting the
inverse field positions of the oscillation maxima or minima against an integer Landau index
(n). A linear fit to this plot yields an intercept. For a trivial Berry phase, the intercept is close
to zero, while for a non-trivial Tt Berry phase characteristic of Dirac fermions, the intercept is
+1/2 (or y = 1/8 in some indexing schemes).[6][16]

Quantum Mobility (u_q) and Lifetime (t_qg) Analysis: A Dingle plot is created by analyzing the
field dependence of the oscillation amplitude at a fixed temperature. The slope of this plot
yields the Dingle temperature, from which the quantum scattering lifetime (t_q) and quantum
mobility can be calculated.[5]

Mandatory Visualization: Data Analysis Workflow

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6140521/
https://meetings.aps.org/Meeting/MAR18/Session/T60.151
https://www.researchgate.net/figure/Quantum-oscillations-arising-from-the-2D-nontrivial-states-a-Temperature-dependent-SdH_fig4_331539154
https://eprints.whiterose.ac.uk/id/eprint/161849/1/SR_2019_nanowires.pdf
https://www.researchgate.net/publication/323861119_Shubnikov-de_Haas_oscillations_in_bulk_ZrT_e_5_single_crystals_Evidence_for_a_weak_topological_insulator
https://eprints.whiterose.ac.uk/id/eprint/161849/1/SR_2019_nanowires.pdf
https://www.researchgate.net/figure/Quantum-oscillations-arising-from-the-2D-nontrivial-states-a-Temperature-dependent-SdH_fig4_331539154
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Raw R vs. B Data

T
Data Processing

Subtract Background
10 get AR
Plot AR vs. 1/B

Landau Fan Diagram
(Index vs. 1/B)

A

Dingle Plot
(Amplitude vs. 1/B)

Analyze Amplitude
vs. Temperature

Derived Parameters

o A Oscillation Freq. (F) Quantum Lifetime (1_q)
Effective Mass () « Fermi Surface Area EERFEERERL) & Mobility (_a)

Click to download full resolution via product page

Caption: Workflow for analyzing quantum oscillation data.

Quantitative Data Summary
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The following tables summarize key quantitative parameters for ZrTes as determined from

various quantum oscillation studies.

Table 1: Carrier Properties in ZrTes

Parameter Reported Value(s) Sample Type Reference(s)
Effective Mass (m)* ~0.031 me Nanowire [5]1[16]
~0.05 me Polycrystal (p-type) [14]
0.026 me Single Crystal [11]
0.132 me (at spin-zero )
Single Crystal [11]
angle)
0.038 me Single Crystal [2]
Quantum Mobility
~2.2 x 10* cm?/V-s Polycrystal (p-type) [14]
(H_9)
~8.5 x 104 cm#/V-s Nanowire [16]
Berry Phase (®_B) ~Tl Nanowire [5][16]
Single Crystal (c-
Nontrivial (11) J Y ( [6]
plane)
Single Crystal (b-
Trivial (0) J Y ( [6]
plane)
Nontrivial Single Crystal [418111]
Landé g-factor 7.6 (at 0_bc = 83.8°) Single Crystal [11]

| | 5.3 (at 6_ba = 86.5°) | Single Crystal |[11] |

Advanced Phenomena in ZrTes
Spin-Zero Effect

In some topological materials, the amplitude of quantum oscillations can vanish at specific

magnetic field angles.[8][11] This "spin-zero" effect occurs when the Zeeman splitting is an
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integer multiple of the Landau level spacing, leading to destructive interference. It is often
accompanied by a 1t phase shift in the oscillations on either side of this critical angle.[4][11]
Observing this effect is critical as it highlights a spin-dependent factor that must be accounted
for to correctly determine the Berry phase.[8][12]

Mandatory Visualization: Spin-Zero Effect Logic
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 To cite this document: BenchChem. [Zirconium telluride quantum oscillations studies].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594237#zirconium-telluride-quantum-oscillations-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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